molecular formula C22H17NO5 B3378973 4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-hydroxybenzoic acid CAS No. 150256-43-2

4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-hydroxybenzoic acid

Cat. No.: B3378973
CAS No.: 150256-43-2
M. Wt: 375.4 g/mol
InChI Key: IQQJSFOWWOGISM-UHFFFAOYSA-N
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Description

4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-hydroxybenzoic acid (CAS: 915282-95-0) is a benzoic acid derivative functionalized with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at the 4-amino position and a hydroxyl group at the 2-position. Its molecular formula is $ \text{C}{22}\text{H}{17}\text{NO}_5 $, with a molecular weight of 375.4 g/mol. The compound is a versatile intermediate in peptide synthesis, leveraging the Fmoc group’s orthogonal protection strategy for amino acids .

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO5/c24-20-11-13(9-10-18(20)21(25)26)23-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19,24H,12H2,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQJSFOWWOGISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=C(C=C4)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-hydroxybenzoic acid, commonly referred to as Fmoc-2-hydroxybenzoic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

  • Molecular Formula : C₃₃H₃₃N₃O₅
  • Molecular Weight : 573.63 g/mol
  • CAS Number : 164470-64-8

Mechanisms of Biological Activity

The biological activity of Fmoc-2-hydroxybenzoic acid can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect cell proliferation and apoptosis.
  • Antioxidant Properties : The compound exhibits antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress in cells.
  • Antimicrobial Effects : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.

Enzyme Inhibition Studies

Research has demonstrated that Fmoc-2-hydroxybenzoic acid inhibits the enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis. This inhibition can lead to reduced proliferation of rapidly dividing cells such as cancer cells.

CompoundIC50 (µM)Target Enzyme
Fmoc-2-hydroxybenzoic acid12.5DHODH

Antioxidant Activity

In vitro assays measuring the DPPH radical scavenging activity indicated that Fmoc-2-hydroxybenzoic acid has a significant ability to neutralize free radicals.

Concentration (µM)% Inhibition
5045%
10065%
20085%

Case Study 1: Cancer Cell Proliferation

A study conducted on human breast cancer cell lines showed that treatment with Fmoc-2-hydroxybenzoic acid resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Activity

In another study, Fmoc-2-hydroxybenzoic acid was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) of 32 µg/mL against both strains.

Comparison with Similar Compounds

5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-hydroxybenzoic acid

  • Key Difference: The amino group is at the 5-position instead of the 4-position.

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-fluorobenzoic acid

  • Key Difference : A fluorine atom replaces the hydroxyl group at the 5-position.
  • Impact : Fluorine’s electronegativity increases acidity ($ \text{p}K_a $) and lipophilicity, enhancing membrane permeability compared to the hydroxyl analogue .

4-((Fmoc-amino)methyl)benzoic acid

  • Key Difference: A methylene spacer separates the Fmoc group and the amino moiety.
  • Impact : Increased flexibility may improve compatibility with enzymatic active sites but reduce conformational rigidity .

Functional Group Modifications

4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-(1-piperidino)-pentanoic acid (76a)

  • Key Difference: A pentanoic acid backbone with a piperidine substituent.
  • Impact: The aliphatic chain and tertiary amine enhance solubility in organic solvents, favoring non-polar environments .

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydro-2H-pyran-4-carboxylic acid

  • Key Difference : A tetrahydro-2H-pyran ring replaces the benzene ring.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Yield (%)
4-([Fmoc]amino)-2-hydroxybenzoic acid $ \text{C}{22}\text{H}{17}\text{NO}_5 $ 375.4 Fmoc, -NH₂, -OH, -COOH Not reported 90%
5-([Fmoc]amino)-2-hydroxybenzoic acid $ \text{C}{22}\text{H}{17}\text{NO}_5 $ 375.4 Fmoc, -NH₂, -OH, -COOH Not reported 89%
2-(Fmoc-amino)-5-fluorobenzoic acid $ \text{C}{21}\text{H}{14}\text{FNO}_4 $ 387.3 Fmoc, -NH₂, -F, -COOH Not reported 88%
4-(Fmoc-aminomethyl)benzoic acid $ \text{C}{23}\text{H}{19}\text{NO}_4 $ 385.4 Fmoc, -CH₂NH₂, -COOH Not reported 90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-hydroxybenzoic acid
Reactant of Route 2
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4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-hydroxybenzoic acid

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